molecular formula C15H17NO3 B12200758 N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12200758
M. Wt: 259.30 g/mol
InChI Key: HZEMGASDXZPNJS-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-methylbutylamine with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the 3-methylbutyl side chain, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the chromene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Chemistry: N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This interaction can lead to various therapeutic effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

  • N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxylate
  • N-(3-methylbutyl)-2-oxo-2H-chromene-3-sulfonamide
  • N-(3-methylbutyl)-2-oxo-2H-chromene-3-thioamide

Comparison: N-(3-methylbutyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to its ester, sulfonamide, and thioamide analogs, the amide derivative exhibits enhanced stability and specific binding affinity to certain molecular targets. This makes it particularly valuable in medicinal chemistry for the development of therapeutic agents.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

N-(3-methylbutyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H17NO3/c1-10(2)7-8-16-14(17)12-9-11-5-3-4-6-13(11)19-15(12)18/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)

InChI Key

HZEMGASDXZPNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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